molecular formula C13H18Cl3N3OS B11972077 2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide

2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide

Cat. No.: B11972077
M. Wt: 370.7 g/mol
InChI Key: MCCVBFZJDLSLMI-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide is a chemical compound with the molecular formula C13H18Cl3N3OS and a molecular weight of 370.731 g/mol . This compound is known for its unique structural features, including the presence of a pyrimidinyl group and a trichloroethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinethiol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield the final compound . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for large-scale synthesis.

Chemical Reactions Analysis

2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide involves its interaction with specific molecular targets. The pyrimidinyl group can bind to active sites of enzymes, inhibiting their activity. The trichloroethyl moiety may also interact with cellular components, leading to various biochemical effects. These interactions can disrupt normal cellular processes, making the compound useful in research on enzyme inhibition and cellular pathways .

Comparison with Similar Compounds

Similar compounds to 2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide include:

    2,2-dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide: This compound has a similar structure but with an oxo group instead of the thio group.

    2,2-dimethyl-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)propanamide: It features a cyclohexylamino group in place of the pyrimidinyl group.

    2,2-dimethyl-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)propanamide: This compound contains a naphthylamino group instead of the pyrimidinyl group.

These similar compounds highlight the unique structural features of this compound, particularly the presence of the pyrimidinyl and trichloroethyl moieties, which contribute to its distinct chemical properties and applications.

Properties

Molecular Formula

C13H18Cl3N3OS

Molecular Weight

370.7 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]propanamide

InChI

InChI=1S/C13H18Cl3N3OS/c1-7-6-8(2)18-11(17-7)21-10(13(14,15)16)19-9(20)12(3,4)5/h6,10H,1-5H3,(H,19,20)

InChI Key

MCCVBFZJDLSLMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C)C

Origin of Product

United States

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